3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide is an organic compound that features a methoxyphenoxy group and a thiazolyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide typically involves the reaction of 4-methoxyphenol with 3-bromopropionyl chloride to form 3-(4-methoxyphenoxy)propanoyl chloride. This intermediate is then reacted with 2-aminothiazole under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods are designed to be atom-economical, highly selective, and environmentally benign, avoiding the need for chromatography and isolation steps.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, amine derivatives, and substituted phenoxy derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-(4-hydroxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide
- 3-(4-chlorophenoxy)-N-(1,3-thiazol-2-yl)propanamide
- 3-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)propanamide
Uniqueness
3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role in its activity.
Properties
IUPAC Name |
3-(4-methoxyphenoxy)-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-17-10-2-4-11(5-3-10)18-8-6-12(16)15-13-14-7-9-19-13/h2-5,7,9H,6,8H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVAHCRMDQSTKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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